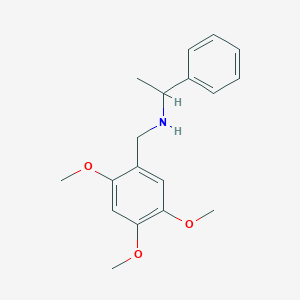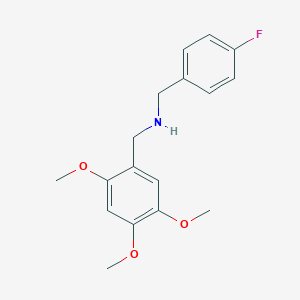![molecular formula C13H19N5 B503746 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503746.png)
1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a butyl group, a 2-methylbenzyl group, and an amine group attached to the tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl bromide and a base such as potassium carbonate.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached via a reductive amination reaction, where the tetrazole is reacted with 2-methylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Oxidized tetrazole derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted tetrazole compounds.
科学的研究の応用
1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical synthesis.
作用機序
The mechanism of action of 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. The butyl and 2-methylbenzyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
類似化合物との比較
1-butyl-1H-tetrazol-5-amine: Lacks the 2-methylbenzyl group, resulting in different chemical and biological properties.
N-(2-methylbenzyl)-1H-tetrazol-5-amine: Lacks the butyl group, affecting its lipophilicity and membrane permeability.
1-butyl-N-(2-chlorobenzyl)-1H-tetrazol-5-amine:
Uniqueness: 1-BUTYL-N-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of the butyl and 2-methylbenzyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
特性
分子式 |
C13H19N5 |
|---|---|
分子量 |
245.32g/mol |
IUPAC名 |
1-butyl-N-[(2-methylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5/c1-3-4-9-18-13(15-16-17-18)14-10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17) |
InChIキー |
VVLGRWSOCWNXIH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2C |
正規SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol](/img/structure/B503669.png)

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B503673.png)
![N-(4-fluorobenzyl)-N-[(3-methyl-2-thienyl)methyl]amine](/img/structure/B503674.png)
![N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR](/img/structure/B503676.png)

![4-(2-{[(3-Methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B503679.png)

![2-(2-Chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503682.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B503684.png)
![({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503685.png)
![N-(5-chloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503686.png)
